molecular formula C11H14O B054093 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone CAS No. 122675-27-8

1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone

Cat. No. B054093
CAS RN: 122675-27-8
M. Wt: 162.23 g/mol
InChI Key: LNPLROKDACCZQA-UHFFFAOYSA-N
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Description

1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone, also known as TNE, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been studied extensively for its potential therapeutic applications in the field of pain management and inflammation.

Mechanism of Action

1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting the activity of COX, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
This compound has been found to have a high affinity for the COX-2 isoform, which is primarily responsible for the production of prostaglandins in response to inflammation. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been used extensively in preclinical studies to investigate its potential therapeutic applications. The advantages of using this compound in lab experiments include its high potency, selectivity for COX-2, and low toxicity. However, the limitations of using this compound in lab experiments include its complex synthesis method, limited availability, and the need for expertise in organic chemistry.

Future Directions

For the study of 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone include the development of novel derivatives, investigation of synergistic effects, and exploration of its potential use in the treatment of other inflammatory conditions.

Synthesis Methods

The synthesis of 1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone involves the reaction of cycloheptatriene with dimethyl acetylenedicarboxylate followed by a Diels-Alder reaction with ethyl vinyl ketone. The resulting product is then subjected to hydrolysis to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone has been extensively studied for its potential therapeutic applications in the field of pain management and inflammation. Studies have shown that this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. This compound has also been found to be effective in treating neuropathic pain and cancer pain.

properties

CAS RN

122675-27-8

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(2-tricyclo[4.2.1.02,5]non-7-enyl)ethanone

InChI

InChI=1S/C11H14O/c1-7(12)11-5-4-10(11)8-2-3-9(11)6-8/h2-3,8-10H,4-6H2,1H3

InChI Key

LNPLROKDACCZQA-UHFFFAOYSA-N

SMILES

CC(=O)C12CCC1C3CC2C=C3

Canonical SMILES

CC(=O)C12CCC1C3CC2C=C3

synonyms

Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-2-yl-, (1alpha,2beta,5beta,6alpha)- (9CI)

Origin of Product

United States

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